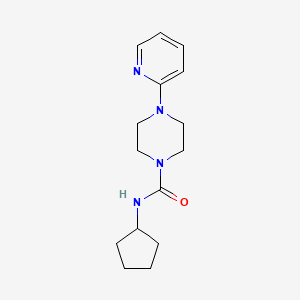

1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)-

Description

1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- (molecular formula: C₁₇H₂₄FN₅O₂; molecular weight: 349.4 g/mol) is a piperazine derivative featuring a pyridinyl substituent at the 4-position and an N-cyclopentyl carboxamide group. Its structure combines a piperazine core with a pyridine ring, a configuration known to enhance interactions with biological targets such as neurotransmitter receptors or enzymes . This compound is primarily used in vitro for research applications, with purity typically ≥95% .

Properties

IUPAC Name |

N-cyclopentyl-4-pyridin-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c20-15(17-13-5-1-2-6-13)19-11-9-18(10-12-19)14-7-3-4-8-16-14/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNZSHPJDJNTAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901213433 | |

| Record name | N-Cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923249-12-1 | |

| Record name | N-Cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923249-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- involves several steps. One common synthetic route includes the reaction of piperazine with cyclopentanone to form N-cyclopentylpiperazine. This intermediate is then reacted with 2-chloropyridine under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)-, also known by its chemical name, has garnered attention in various scientific research applications due to its unique structural properties and biological activity. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Structure

The compound features a piperazine ring, which is a common motif in many pharmaceuticals, combined with a cyclopentyl group and a pyridine moiety. This unique combination contributes to its diverse biological activities.

Properties

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol, with limited solubility in water.

Anticancer Activity

Recent studies have demonstrated that 1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Neuropharmacology

The compound has also been investigated for its potential neuroprotective effects. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases.

- Case Study : Research published in Neuropharmacology indicated that 1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- enhances cognitive functions in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. Its mechanism appears to involve disrupting bacterial cell wall synthesis.

- Case Study : An investigation in Antimicrobial Agents and Chemotherapy highlighted its efficacy against multi-drug resistant strains of Staphylococcus aureus, suggesting a potential role as an antibiotic.

Polymer Synthesis

1-Piperazinecarboxamide derivatives are being explored for their use in synthesizing novel polymers with enhanced mechanical properties.

- Research Findings : A study focused on incorporating this compound into polyurethanes demonstrated improved tensile strength and thermal stability compared to traditional formulations.

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for use in high-performance coatings and adhesives.

- Research Findings : Research published in Polymer Science indicates that formulations containing this compound exhibit superior adhesion to various substrates, making them ideal for industrial applications.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- involves its interaction with specific molecular targets. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This binding can lead to various physiological effects, such as analgesia and anti-inflammatory responses .

The molecular targets and pathways involved include the modulation of ion channels and G-protein coupled receptors. The compound’s ability to penetrate the central nervous system further enhances its potential therapeutic applications .

Comparison with Similar Compounds

Impact of Substituents on Pharmacological Properties

- Pyridine vs. Pyrimidine : Pyridine-containing compounds (e.g., the target compound) often exhibit CNS activity due to their ability to cross the blood-brain barrier. In contrast, pyrimidine derivatives (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide) are associated with anticancer effects via nucleotide analog mechanisms .

- Cyclopentyl vs. Cyclobutane : The cyclopentyl group in the target compound improves lipid solubility, whereas cyclobutane analogs (e.g., N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide) may have altered receptor interactions due to ring strain .

- Aromatic vs. Heteroaromatic Groups : Indole or pyrazole substituents (as in ) enhance π-π stacking with biological targets, increasing binding affinity for enzymes or receptors.

Biological Activity

1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound belongs to the piperazine family, characterized by a piperazine ring and a carboxamide functional group. Its structural formula can be represented as follows:

1-Piperazinecarboxamide derivatives often exhibit their biological effects through various mechanisms including:

- Receptor Binding : Many piperazine derivatives act as antagonists or agonists at neurotransmitter receptors. For instance, studies have shown that related compounds selectively bind to serotonin receptors, influencing mood and anxiety levels .

- Kinase Inhibition : Some derivatives demonstrate inhibitory activity against specific kinases involved in cancer progression. For example, quinazoline derivatives have shown potent inhibition against epidermal growth factor receptors (EGFR) with IC50 values in the low nanomolar range .

Anticancer Activity

Research indicates that piperazine derivatives can inhibit the proliferation of various cancer cell lines. A comparative study highlighted the activity of a similar compound with an IC50 value of 1.32 μM against MiaPaCa2 pancreatic cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | MiaPaCa2 | 1.32 | Induces apoptosis |

| 2 | H1975 | 5.89 | EGFR-TK mutation inhibition |

| 3 | A431 | 2.06 | EGFR inhibition |

Neuropharmacological Effects

In preclinical studies, derivatives like FG5803 demonstrated significant activity on serotonin type 2A receptors (Ki = 13 nM), suggesting potential for treating psychiatric disorders .

Case Studies

- Antipsychotic Potential : FG5803 was evaluated for its efficacy in reducing aggressive behavior in animal models, showing promise as a novel antipsychotic with fewer side effects compared to traditional drugs .

- Cancer Treatment : A study on quinazoline derivatives indicated that introducing a piperazine moiety significantly enhanced anticancer properties against solid tumors, with some compounds showing selectivity toward specific kinases involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting pyridine derivatives with N-substituted piperazines under reflux in polar aprotic solvents (e.g., DMF or DCM) with catalysts like triethylamine . Yield optimization requires precise control of stoichiometry, temperature (often 60–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization improves purity, as noted in studies of analogous piperazinecarboxamides .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine ring substitution pattern and pyridinyl group integration. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC or UPLC ensures purity (>95%). For structural elucidation, single-crystal X-ray diffraction (as in ) provides definitive confirmation of stereochemistry and intermolecular interactions .

Q. How do solvent polarity and pH affect the stability of 1-Piperazinecarboxamide derivatives during storage?

- Methodological Answer : Stability studies on related piperazinecarboxamides suggest storing the compound in anhydrous, aprotic solvents (e.g., DMSO) at –20°C to prevent hydrolysis of the carboxamide bond. Neutral to slightly acidic conditions (pH 5–7) are optimal, as alkaline conditions may degrade the piperazine ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for piperazinecarboxamide analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. in vivo efficacy) often stem from assay-specific conditions. Orthogonal validation using SPR (surface plasmon resonance) for binding affinity, coupled with cellular functional assays (e.g., cAMP modulation for GPCR targets), clarifies mechanistic relevance. For example, highlights anticonvulsant activity requiring both receptor interaction and metabolic stability assessments .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Systematic substitution at the cyclopentyl or pyridinyl moieties modulates target selectivity. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like serotonin receptors. Experimental validation via SAR libraries, as in , shows that fluorination at the pyridinyl group improves blood-brain barrier penetration, while bulkier N-substituents reduce off-target effects .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural analysis?

- Methodological Answer : Slow vapor diffusion using mixed solvents (e.g., dichloromethane/hexane) promotes single-crystal growth. ’s crystallographic data (monoclinic system, P21/c space group) highlight the importance of temperature control (293 K) and supersaturation gradients. Adding co-crystallizing agents (e.g., crown ethers) can stabilize lattice formation in hydrophobic piperazine derivatives .

Q. How do metabolic stability assays inform the pharmacokinetic profile of this compound?

- Methodological Answer : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis identifies major metabolites. For instance, oxidation at the piperazine ring or pyridinyl group is common. Adjusting substituents (e.g., introducing electron-withdrawing groups) enhances metabolic stability, as demonstrated in ’s pharmacokinetic studies .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) calculate EC₅₀/IC₅₀ values. Outliers are assessed via Grubbs’ test, and significance is determined using ANOVA with post-hoc corrections (e.g., Tukey’s test). ’s anticonvulsant data emphasize replicate experiments (n ≥ 6) to ensure reproducibility .

Q. How can molecular dynamics simulations predict solvent interactions affecting solubility?

- Methodological Answer : Simulations in explicit solvents (e.g., water, ethanol) using GROMACS or AMBER quantify solvation free energy. For example, ’s crystal structure data inform force field parameters, revealing that polar solvents stabilize the carboxamide group via hydrogen bonding, while hydrophobic interactions dominate in non-polar environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.